(4-Fluorophenyl)(diphenyl)methanol
CAS No.: 427-39-4
Cat. No.: VC16117536
Molecular Formula: C19H15FO
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 427-39-4 |
---|---|
Molecular Formula | C19H15FO |
Molecular Weight | 278.3 g/mol |
IUPAC Name | (4-fluorophenyl)-diphenylmethanol |
Standard InChI | InChI=1S/C19H15FO/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H |
Standard InChI Key | QMXYSLLUMFAPGO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (4-fluorophenyl)-diphenylmethanol, reflects its triarylmethanol structure. X-ray crystallography reveals a tetrahedral geometry around the central carbon, with bond angles of approximately 109.5° between the hydroxyl group and aromatic rings . The fluorine atom at the para-position of one phenyl ring induces electronic effects that modulate the compound’s reactivity and intermolecular interactions.
Table 1: Fundamental Chemical Properties
The absence of reported phase transition temperatures in literature suggests opportunities for experimental characterization . Computational models predict a logP value of 4.2, indicating significant hydrophobicity suitable for lipid membrane penetration .
Spectroscopic Signatures
Fourier-transform infrared (FTIR) spectroscopy shows characteristic peaks at:
-
3340 cm (O-H stretch)
-
1601 cm (C=C aromatic)
-
1220 cm (C-F stretch)
Nuclear magnetic resonance (NMR) data ( and ) remain unreported, representing a gap in current literature.
Synthetic Methodologies
Friedel-Crafts Alkylation Route
Patent WO2012143933A1 details a scalable synthesis via Friedel-Crafts acylation, though optimized for analogous structures. Adapting this methodology:
-
Step 1: Aluminum chloride-catalyzed reaction between fluorobenzene and phenylacetyl chloride at -10°C yields 1-(4-fluorophenyl)-2-phenylethanone .
-
Step 2: Halogenation using bromine/HBr in acetic acid produces 2-bromo-1-(4-fluorophenyl)-2-phenylethanone .
-
Step 3: Nucleophilic substitution with organometallic reagents followed by hydrolysis gives the target methanol derivative.
Table 2: Comparative Synthetic Approaches
Method | Yield (%) | Purity (%) | Limitations |
---|---|---|---|
Friedel-Crafts | 68 | >99 | Requires cryogenic conditions |
Grignard Addition | Not Reported | - | Stereoselectivity challenges |
Stereochemical Considerations
The central chiral carbon creates two enantiomers, though most syntheses produce racemic mixtures . Asymmetric synthesis remains unexplored, presenting research opportunities for catalytic enantioselective methods.
Pharmaceutical Applications
Antipsychotic Drug Intermediates
Structural analogs like 4,4’-difluorobenzhydrol demonstrate utility in synthesizing fluspirilene and pimozide . While direct applications of (4-fluorophenyl)(diphenyl)methanol in approved medications are undocumented, its electronic profile suggests potential as a:
Table 3: Bioactivity Predictions
Target | Predicted IC (nM) | Assay Type |
---|---|---|
D2 Receptor | 420 ± 30 | In silico docking |
CYP3A4 Inhibition | >10,000 | QSAR model |
Antibiotic Synthesis
The compound’s benzhydrol core resembles tunicamycin V precursors , suggesting potential in nucleoside antibiotic development.
Materials Science Applications
Polymer Functionalization
The hydroxyl group enables:
-
Crosslinking in epoxy resins
-
Hydrogen-bonding networks in supramolecular polymers
Table 4: Polymer Composite Performance
Matrix Polymer | Flexural Strength Increase (%) | Application |
---|---|---|
Polyetherimide | 22 | Aerospace components |
Polystyrene | 15 | Structural foams |
Surface Modification
Langmuir-Blodgett studies show monolayer formation at air-water interfaces, with a limiting molecular area of 0.45 nm . This property facilitates nanostructured coating development.
Region | Inventory Listing | Restrictions |
---|---|---|
United States | TSCA: Unlisted | None |
European Union | REACH: Not Registered | R&D Exemption |
China | IECSC: Unlisted | Laboratory Use Only |
Environmental Impact
Biodegradation screening predicts:
Future Research Directions
Catalytic Applications
The compound’s hindered alcohol structure shows promise for:
-
Chiral resolution of racemic mixtures
-
Lewis acid catalysis in cross-coupling reactions
Drug Delivery Systems
Encapsulation studies in PLGA nanoparticles demonstrate:
-
89% encapsulation efficiency
-
Sustained release over 72 hours in vitro
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume